4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride
Overview
Description
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is a piperidine derivative that features an allyl group and a methoxyphenoxy group attached to the piperidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-allyl-2-methoxyphenol and piperidine.
Formation of Intermediate: The 4-allyl-2-methoxyphenol is reacted with piperidine under basic conditions to form 4-(4-allyl-2-methoxyphenoxy)piperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the allyl group or to convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)piperidine: Lacks the allyl group, making it less reactive in certain chemical reactions.
4-(2-Methoxyphenoxy)piperidine hydrochloride: Has a different substitution pattern on the phenoxy group, leading to different chemical and biological properties.
Uniqueness
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride is unique due to the presence of both the allyl and methoxyphenoxy groups. This combination of functional groups provides distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-methoxy-4-prop-2-enylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-4-12-5-6-14(15(11-12)17-2)18-13-7-9-16-10-8-13;/h3,5-6,11,13,16H,1,4,7-10H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFZVAHCVBNLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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